1H-1,2,4-Triazol-3-metilamina

Descripción general

Descripción

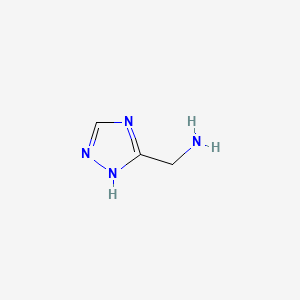

1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest in various fields due to its versatile chemical properties and potential biological activities. The presence of the triazole ring imparts unique characteristics, making it valuable in pharmaceuticals, agrochemicals, and material sciences.

Aplicaciones Científicas De Investigación

1H-1,2,4-Triazole-3-methanamine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a compound that has been found to interact with various targets in the body. One of the primary targets of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that triazole compounds, in general, have the ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that 1H-1,2,4-Triazole-3-methanamine may interact with its targets in a similar manner.

Biochemical Pathways

Given its interaction with carbonic anhydrase 2, it is likely that it may influence pathways related to the regulation of ph and the transport of carbon dioxide in the body .

Pharmacokinetics

It is known that the compound’s structure facilitates its interaction with various biological targets, which may influence its bioavailability .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, it is possible that 1H-1,2,4-Triazole-3-methanamine may have similar effects.

Análisis Bioquímico

Biochemical Properties

1H-1,2,4-Triazole-3-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . By inhibiting these enzymes, 1H-1,2,4-Triazole-3-methanamine can modulate the breakdown of complex polysaccharides into glucose, thereby influencing glucose levels in the body. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further affecting various biochemical pathways.

Cellular Effects

1H-1,2,4-Triazole-3-methanamine has been observed to impact various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Moreover, 1H-1,2,4-Triazole-3-methanamine has been shown to alter cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 1H-1,2,4-Triazole-3-methanamine involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it binds to the iron in the heme moiety of cytochrome P450 enzymes, affecting their activity . Additionally, 1H-1,2,4-Triazole-3-methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazole-3-methanamine can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that 1H-1,2,4-Triazole-3-methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazole-3-methanamine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is achieved.

Metabolic Pathways

1H-1,2,4-Triazole-3-methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites. For instance, by inhibiting alpha-amylase and alpha-glucosidase, 1H-1,2,4-Triazole-3-methanamine can reduce the production of glucose from polysaccharides, thereby influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, 1H-1,2,4-Triazole-3-methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of 1H-1,2,4-Triazole-3-methanamine is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazole-3-methanamine is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1H-1,2,4-Triazole-3-methanamine is essential for elucidating its precise mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-methanamine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with formaldehyde under basic conditions to form the desired compound . Another method includes the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring .

Industrial Production Methods: In industrial settings, the synthesis of 1H-1,2,4-Triazole-3-methanamine often involves large-scale reactions using readily available starting materials. The process typically includes the use of hydrazine hydrate and formamide, followed by cyclization and purification steps to obtain the final product with high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1H-1,2,4-Triazole-3-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and various functionalized triazole compounds .

Comparación Con Compuestos Similares

1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.

1H-1,3,4-Triazole: A triazole isomer with a distinct arrangement of nitrogen atoms.

1H-1,2,4-Triazole-3-carboxamide: A derivative with a carboxamide group instead of a methanamine group.

Uniqueness: 1H-1,2,4-Triazole-3-methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various applications, particularly in pharmaceuticals and agrochemicals .

Actividad Biológica

1H-1,2,4-Triazole-3-methanamine is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing upon various research findings and studies.

Overview of 1H-1,2,4-Triazole-3-methanamine

1H-1,2,4-Triazole derivatives are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural characteristics of triazoles contribute to their ability to interact with biological targets effectively. 1H-1,2,4-Triazole-3-methanamine specifically has been studied for its effects on cytokine release and its antiproliferative activity in various cell cultures.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory effects. A study evaluating several new derivatives (designated as 3a to 3g) showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . The most potent compounds in this regard were identified as 3a and 3c , which inhibited TNF-α production by approximately 44–60% at optimal concentrations.

Table 1: Cytokine Inhibition by 1H-1,2,4-Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |

|---|---|---|---|

| 3a | 60 | Significant | Moderate |

| 3c | 58 | Moderate | Significant |

| 3e | 50 | Low | Significant |

Antimicrobial Activity

The antimicrobial properties of 1H-1,2,4-triazole derivatives have also been extensively studied. Compounds 3a to 3g were tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that these derivatives exhibited varying degrees of antibacterial activity; however, the presence of specific substituents on the triazole ring influenced their effectiveness. For instance, compounds with 2-pyridyl substituents showed enhanced antimicrobial activity compared to those without such modifications .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain Tested | Activity Level |

|---|---|---|

| 3a | E. coli | Moderate |

| 3c | S. aureus | High |

| 3e | Pseudomonas aeruginosa | Low |

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. Studies have indicated that certain derivatives can inhibit cell proliferation across various cancer cell lines. For example, compounds derived from triazoles have shown IC50 values ranging from to against multiple cancer types . The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activities. In vitro assays demonstrated that specific modifications in the triazole structure significantly impacted their biological efficacy. For instance, compounds with branched aliphatic acid substituents exhibited enhanced anti-inflammatory and antimicrobial activities compared to their linear counterparts .

Propiedades

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-29-7 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is a key application of 1H-1,2,4-Triazole-3-methanamine in organic synthesis?

A1: 1H-1,2,4-Triazole-3-methanamine serves as a valuable building block in synthesizing hexahydropyrazino[2,3-e]pyrazines. [, ] This heterocyclic scaffold is found in various bioactive compounds, making this synthetic route potentially significant for medicinal chemistry.

Q2: Can you describe an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride, a compound closely related to 1H-1,2,4-Triazole-3-methanamine?

A2: Yes, a study outlines an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride. [] This method involves reacting aminoguanidine bicarbonate with phthalimidoglycine in the presence of hydrochloric acid. The reaction mixture is heated, followed by treatment with sodium carbonate and subsequent hydrolysis with hydrochloric acid to yield the desired product. This improved process potentially offers higher yields and purity compared to previous methods.

Q3: Where can I find more information about the synthesis and applications of these compounds?

A3: For further details on the synthesis and applications, please refer to the following research papers:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.